molecular formula C42H38N2O2S2 B11648543 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline

1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline

Cat. No.: B11648543
M. Wt: 666.9 g/mol
InChI Key: YZFNXHXLUOFCQZ-UHFFFAOYSA-N
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Description

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring and a quinoline ring, both of which are known for their diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized by the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling of the Rings: The benzothiazole and quinoline rings are then coupled through a sulfanyl linkage using a thiol reagent under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical structure.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its benzothiazole and quinoline rings.

Comparison with Similar Compounds

  • 6-ETHOXY-2-MERCAPTOBENZOTHIAZOLE
  • 2,2’-DITHIOBISBENZOTHIAZOLE
  • 2-MERCAPTOBENZOTHIAZOLE

Properties

Molecular Formula

C42H38N2O2S2

Molecular Weight

666.9 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone

InChI

InChI=1S/C42H38N2O2S2/c1-5-46-34-22-23-36-38(26-34)48-40(43-36)47-28-39(45)44-37-24-21-33(25-35(37)29(2)27-41(44,3)4)42(30-15-9-6-10-16-30,31-17-11-7-12-18-31)32-19-13-8-14-20-32/h6-27H,5,28H2,1-4H3

InChI Key

YZFNXHXLUOFCQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=CC3(C)C)C

Origin of Product

United States

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